3-Formylaminobenzamide
Description
3-Formylaminobenzamide (C₈H₈N₂O₂) is a substituted benzamide derivative featuring a formylamino (-NHCHO) group at the meta position of the benzene ring. It is synthesized via refluxing 3-hydroxyphthalic anhydride with hydrazine monohydrate in ethanol, followed by formylation . This compound has garnered attention as a potent inhibitor of poly(ADP-ribose)polymerase (PARP), a critical enzyme in DNA repair mechanisms. Its inhibition constant (Ki) of 1.61 ± 0.15 μM surpasses that of earlier PARP inhibitors like 3-aminobenzamide (Ki = 11.3 ± 1.15 μM), highlighting its enhanced efficacy in disrupting DNA repair pathways, a property leveraged in cancer therapy and antiparasitic applications .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-formamidobenzamide |
InChI |
InChI=1S/C8H8N2O2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-5H,(H2,9,12)(H,10,11) |
InChI Key |
WXYAXNJJSMYZGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Substituent Effects: The formyl group (-CHO) in 3-formylaminobenzamide confers superior PARP inhibition compared to bulkier acyl groups (e.g., acetyl or propionyl), likely due to enhanced hydrogen bonding and steric compatibility with the enzyme’s active site .
- Comparison with 5-N-Formylluminol: Despite 5-N-formylluminol’s lower Ki (0.518 μM), its fused phthalazinedione structure limits solubility and bioavailability, whereas 3-formylaminobenzamide offers a balance of potency and pharmacokinetic feasibility .
Functional Group Modifications
- Ureido Derivatives: 3-Ureidobenzamide (Ki = 61 μM) and 3-methylureidobenzamide (Ki = 61 μM) demonstrate reduced potency compared to 3-formylaminobenzamide, emphasizing the formyl group’s unique role in PARP binding .
- Halogenated Analogues : Compounds like 3-bromo-4-(trifluoromethyl)benzamide (CAS 581813-18-5) prioritize halogenated substituents for photostability but lack PARP-specific data, limiting direct comparability .
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